4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring fused to a pyrazolo[3,4-d]pyrimidine core. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . Another approach includes the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition enhances cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-containing compound with acetylcholinesterase inhibitory activity.
Thiazolo[5,4-d]pyrimidine derivatives: Compounds with similar structural features and biological activities.
Uniqueness
4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase selectively makes it a valuable candidate for therapeutic applications, particularly in neurodegenerative diseases .
Properties
IUPAC Name |
4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-3-15(4-2-10-1)9-7-5-13-14-8(7)11-6-12-9/h5-6,10H,1-4H2,(H,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHSFWKTBQIKAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402504 | |
Record name | 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853687-31-7 | |
Record name | 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=853687-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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